molecular formula C15H14Cl2N2O4S B11309482 4-Chloro-3-methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

4-Chloro-3-methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11309482
M. Wt: 389.3 g/mol
InChI Key: JZVCLLMPPWMEET-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of both phenyl and pyrimidine rings, which are substituted with chloro and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multiple steps. One common method starts with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol . This intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring and the sulfonyl group. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both phenyl and pyrimidine rings, along with the chloro and sulfonyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H14Cl2N2O4S/c1-3-6-24(21,22)15-18-8-12(17)13(19-15)14(20)23-10-4-5-11(16)9(2)7-10/h4-5,7-8H,3,6H2,1-2H3

InChI Key

JZVCLLMPPWMEET-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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